molecular formula C8H8N2O3 B2719653 4-[(Z)-amino(hydroxyimino)methyl]benzoic acid CAS No. 23610-05-1

4-[(Z)-amino(hydroxyimino)methyl]benzoic acid

Cat. No.: B2719653
CAS No.: 23610-05-1
M. Wt: 180.163
InChI Key: VEEGPIDERPILTD-UHFFFAOYSA-N
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Description

4-[(Z)-Amino(hydroxyimino)methyl]benzoic acid is an organic compound with the molecular formula C8H8N2O3. It is a derivative of benzoic acid, characterized by the presence of an amino group and a hydroxyimino group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Z)-amino(hydroxyimino)methyl]benzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[(Z)-Amino(hydroxyimino)methyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(Z)-Amino(hydroxyimino)methyl]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(Z)-amino(hydroxyimino)methyl]benzoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    4-[(Z)-Amino(hydroxyimino)methyl]benzoate: A methyl ester derivative with similar chemical properties.

    4-[(Z)-Amino(hydroxyimino)methyl]benzamide: An amide derivative with potential biological activity.

    4-[(Z)-Amino(hydroxyimino)methyl]benzyl alcohol: An alcohol derivative used in organic synthesis.

Uniqueness

4-[(Z)-Amino(hydroxyimino)methyl]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

4-[(Z)-N'-hydroxycarbamimidoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c9-7(10-13)5-1-3-6(4-2-5)8(11)12/h1-4,13H,(H2,9,10)(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEEGPIDERPILTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=NO)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C(=N/O)/N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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